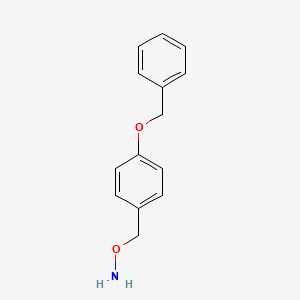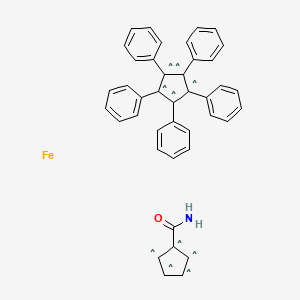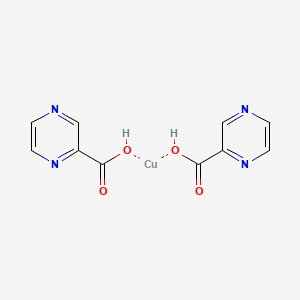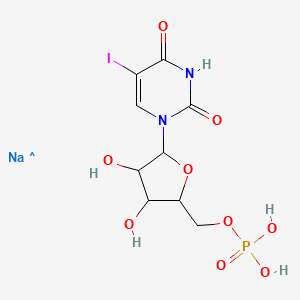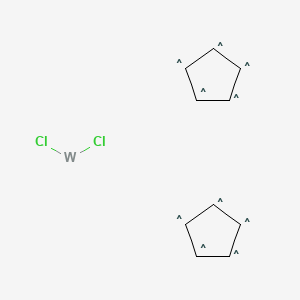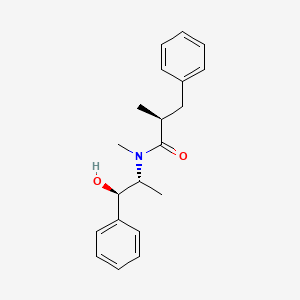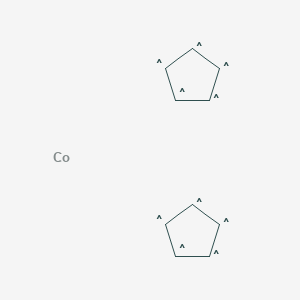
(1R,3S)-5-hydroxy-2-adamantanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by its white crystalline powder form and has a molecular formula of C10H14O2 . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-adamantanone can be synthesized through several methods:
Disproportionation of 2-hydroxyadamantane: This method involves the chemical transformation of 2-hydroxyadamantane into 5-hydroxy-2-adamantanone.
Oxidation of 2-adamantanone: This method uses oxidizing agents to convert 2-adamantanone into 5-hydroxy-2-adamantanone.
Biocatalytic synthesis: A synthetic approach using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported.
Industrial Production Methods: While specific industrial production methods are not detailed, the biocatalytic synthesis approach suggests potential for scalable production due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:
Oxidation: Conversion of 2-adamantanone to 5-hydroxy-2-adamantanone.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used in the oxidation of 2-adamantanone.
Biocatalysts: Such as P450cam for biocatalytic synthesis.
Major Products:
Disubstituted adamantanes: Various 2,5- or 1,4-disubstituted adamantanes can be synthesized from 5-hydroxy-2-adamantanone.
Scientific Research Applications
5-Hydroxy-2-adamantanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
2-Adamantanone: A precursor in the synthesis of 5-hydroxy-2-adamantanone.
2-Hydroxyadamantane: Another precursor used in the disproportionation method.
1-Adamantanol: A related compound with similar structural features.
Uniqueness: 5-Hydroxy-2-adamantanone stands out due to its specific hydroxyl and ketone functional groups, which provide unique reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,3S)-5-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10? |
InChI Key |
TZBDEVBNMSLVKT-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



